3-Fluoro-2-methyl-2-phenylpropanoic acid
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Overview
Description
3-Fluoro-2-methyl-2-phenylpropanoic acid is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a fluorine atom, a methyl group, and a phenyl group attached to a propanoic acid backbone
Preparation Methods
The synthesis of 3-fluoro-2-methyl-2-phenylpropanoic acid typically involves the introduction of the fluorine atom into the propanoic acid structure. One common method is the fluorination of 2-methyl-2-phenylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ similar fluorinating agents and reaction conditions but are optimized for large-scale production.
Chemical Reactions Analysis
3-Fluoro-2-methyl-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields a ketone, while reduction with lithium aluminum hydride produces an alcohol.
Scientific Research Applications
3-Fluoro-2-methyl-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Fluorinated organic molecules often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Medicine: Research into the medicinal applications of this compound includes its use as a precursor in the synthesis of pharmaceuticals. Its fluorinated structure can improve the pharmacokinetic properties of drugs.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as increased resistance to degradation or improved performance in harsh environments.
Mechanism of Action
The mechanism of action of 3-fluoro-2-methyl-2-phenylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom in the compound can influence its binding affinity to enzymes and receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Fluoro-2-methyl-2-phenylpropanoic acid can be compared with other similar compounds, such as:
2-Methyl-2-phenylpropanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Chloro-2-methyl-2-phenylpropanoic acid: Contains a chlorine atom instead of fluorine, which can lead to variations in reactivity and stability.
3-Bromo-2-methyl-2-phenylpropanoic acid:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct properties such as increased electronegativity and metabolic stability compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
3-fluoro-2-methyl-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-10(7-11,9(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEDTZRRHHUVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556046-65-1 |
Source
|
Record name | 3-fluoro-2-methyl-2-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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